Mesosulfuron-methyl

Übersicht

Beschreibung

Mesosulfuron-methyl is a selective systemic herbicide belonging to the sulfonylurea class. It was developed by Bayer Crop Science and is primarily used in wheat fields to control both grass and broad-leaved weeds. The compound targets acetolactate synthase, an enzyme crucial for the synthesis of branched-chain amino acids in plants, thereby inhibiting their growth .

Vorbereitungsmethoden

The synthesis of mesosulfuron-methyl involves multiple steps, starting from 4-chloro-2-aminobenzoic acid. The process includes esterification, diazotization, sulfonation, cyclization, and mesylation. The industrial production method is designed to be efficient, using readily available raw materials and mild reaction conditions. The steps are as follows :

Esterification: Conversion of 4-chloro-2-aminobenzoic acid to its ester form.

Diazotization: Formation of a diazonium salt from the ester.

Sulfonation: Introduction of a sulfonyl group.

Cyclization: Formation of the pyrimidine ring.

Mesylation: Addition of a mesyl group to complete the synthesis.

Analyse Chemischer Reaktionen

Mesosulfuron-methyl undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions, leading to the formation of sulfoxides and sulfones.

Reduction: Reduction reactions can convert this compound to its corresponding amines.

Substitution: Nucleophilic substitution reactions can occur, especially at the sulfonyl group. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. .

Wissenschaftliche Forschungsanwendungen

Herbicidal Applications

Target Weeds:

Mesosulfuron-methyl is effective against several problematic weeds in cereal cropping systems. The primary target species include:

- Wild oats (Avena fatua)

- Phalaris spp. (e.g., Phalaris aquatica)

- Brome grass (Bromus spp.)

- Annual ryegrass (Lolium rigidum)

Application Timing:

It is typically applied during the early post-emergence stage of crops, which allows for optimal weed control while minimizing crop damage .

Efficacy Studies:

Research indicates variable efficacy depending on the growth stage of the target weeds. For instance, studies have shown that tolerance levels in certain weed species can increase significantly as they mature, necessitating adjustments in application strategies .

Environmental Impact and Soil Health

Soil Microbial Community Effects:

Recent studies have highlighted this compound's influence on soil nitrogen cycling and microbial community structures. High doses of this herbicide were found to alter the abundance of key nitrogen-cycle functional genes and shift the composition of microbial communities in soil .

Microbial Community Shifts:

An experiment demonstrated that this compound application reduced the abundance of ammonia-oxidizing archaea (AOA) and certain nitrogen-reducing bacteria (nirK), which are crucial for maintaining soil health. This perturbation can lead to reduced nitrogen availability for crops, affecting overall agricultural productivity .

Toxicological Studies

Metabolism and Excretion:

Toxicological assessments reveal that this compound is moderately absorbed and rapidly excreted in animal models, primarily through feces. Studies show that over 93% of administered doses were found in fecal matter, with minimal metabolism occurring in both rats and humans .

Safety Profile:

The compound has been classified as having low acute toxicity, with an LD50 greater than 5000 mg/kg for oral and dermal routes in rats. Additionally, it has been shown to have no mutagenic potential based on various studies conducted by regulatory bodies .

Case Studies

Case Study 1: Efficacy Against Wild Oats

In a controlled field trial, this compound was applied at varying rates to assess its effectiveness against wild oats at different growth stages. Results indicated a significant reduction in wild oat biomass when applied at early growth stages compared to later stages, emphasizing the importance of timing in application .

Case Study 2: Impact on Soil Microbiology

An outdoor experiment monitored changes in microbial community structure over time following this compound application. The study revealed a decrease in network complexity among microbial communities, indicating a disruption in ecological balance due to herbicide use .

Summary Table of Key Findings

| Parameter | Findings |

|---|---|

| Target Weeds | Wild oats, Phalaris spp., Brome grass, Annual ryegrass |

| Application Timing | Early post-emergence |

| Efficacy Variability | Higher tolerance observed at advanced growth stages |

| Soil Microbial Impact | Reduced AOA and nirK abundance; altered nitrogen cycling |

| Toxicity Profile | LD50 > 5000 mg/kg; low mutagenicity potential |

| Main Excretion Route | >93% excreted via feces |

Wirkmechanismus

Mesosulfuron-methyl inhibits the enzyme acetolactate synthase (ALS), also known as acetohydroxy acid synthase (AHAS). This enzyme is essential for the biosynthesis of branched-chain amino acids such as valine, leucine, and isoleucine. By inhibiting ALS, this compound disrupts protein synthesis and cell division in plants, leading to their death .

Vergleich Mit ähnlichen Verbindungen

Mesosulfuron-methyl is part of the sulfonylurea herbicide family, which includes compounds like metsulfuron-methyl and sulfosulfuron. Compared to these similar compounds, this compound is unique in its specific target spectrum and its efficacy at lower application rates. Similar compounds include:

Metsulfuron-methyl: Used for broadleaf weed control.

Sulfosulfuron: Effective against a wide range of grass and broadleaf weeds

This compound stands out due to its high selectivity and low toxicity, making it a valuable tool in modern agriculture.

Biologische Aktivität

Mesosulfuron-methyl is a systemic herbicide belonging to the sulfonylurea class, primarily used for controlling annual and perennial grass weeds in various crops. Its mechanism of action involves the inhibition of acetolactate synthase (ALS), an essential enzyme in the biosynthesis of branched-chain amino acids. This article explores the biological activity of this compound, including its effectiveness against specific weed species, metabolic resistance mechanisms, toxicological profiles, and environmental impacts.

This compound targets the ALS enzyme, disrupting the synthesis of essential amino acids, which leads to plant growth inhibition and eventual death. The herbicide is particularly effective during early post-emergence stages of weed development. However, its efficacy can vary significantly among different weed species and growth stages.

Efficacy Against Weeds

Recent studies have highlighted the varying effectiveness of this compound against different weed species:

- Vulpia myuros : This species has shown notable tolerance to this compound. Research indicates that V. myuros requires higher concentrations for effective control compared to other species like Apera spica-venti. The estimated ED50 values for coleoptile and radicle growth were significantly higher for V. myuros than for A. spica-venti, demonstrating its resilience to the herbicide .

- Aegilops tauschii : In studies involving seed dressing with mefenpyr-diethyl as a safener, this compound was effective in controlling Tausch's goatgrass when applied appropriately. However, overuse can lead to resistance development .

Metabolic Resistance Mechanisms

Resistance to this compound has been documented in several weed populations, primarily through metabolic pathways. Key findings include:

- Cytochrome P450 Enzymes : The involvement of cytochrome P450 monooxygenases (P450s) in the metabolism of this compound has been established. Inhibitors like malathion have been shown to enhance sensitivity in resistant populations, indicating that P450-mediated detoxification plays a crucial role in resistance mechanisms .

- Genetic Studies : Research on Alopecurus aequalis revealed that the expression levels of specific P450 genes correlate with resistance levels to this compound. Enhanced metabolic capacity allows these plants to degrade the herbicide effectively .

Toxicological Profile

Toxicological assessments have indicated that this compound has a relatively low toxicity profile for mammals:

- Acute Toxicity : The LD50 values for oral and dermal exposure in rats exceed 5000 mg/kg, indicating low acute toxicity. Chronic studies have shown no significant carcinogenic potential or reproductive toxicity .

- Irritation Potential : this compound exhibits slight irritant properties on rabbit eyes but is not classified as a skin sensitizer .

Environmental Impact

The environmental behavior of this compound has been studied concerning its biodegradability and effects on soil health:

- Soil Interaction : this compound influences nitrogen transformation processes in soil, which may affect microbial communities and overall soil health .

- Persistence : The compound's persistence in soil varies based on environmental conditions, impacting its long-term effectiveness and potential for groundwater contamination.

Case Studies

- Weed Control Efficacy : A study assessing the control efficacy of this compound against various grass weeds found that application timing significantly influenced its effectiveness. Early applications resulted in better control compared to late applications due to increased tolerance at advanced growth stages .

- Resistance Development : A longitudinal study on Bromus japonicus populations indicated a trend towards increased resistance due to repeated use of this compound without crop rotation or integrated weed management strategies .

Eigenschaften

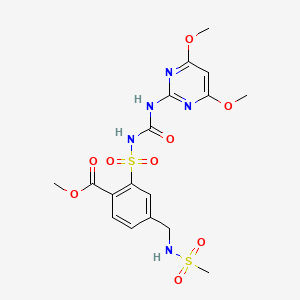

IUPAC Name |

methyl 2-[(4,6-dimethoxypyrimidin-2-yl)carbamoylsulfamoyl]-4-(methanesulfonamidomethyl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21N5O9S2/c1-29-13-8-14(30-2)20-16(19-13)21-17(24)22-33(27,28)12-7-10(9-18-32(4,25)26)5-6-11(12)15(23)31-3/h5-8,18H,9H2,1-4H3,(H2,19,20,21,22,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIFKBBMCXCMCAO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=NC(=N1)NC(=O)NS(=O)(=O)C2=C(C=CC(=C2)CNS(=O)(=O)C)C(=O)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21N5O9S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6034712 | |

| Record name | Mesosulfuron-methyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6034712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

503.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

In hexane <0.2, acetone 13.66, toluene 0.013, ethyl acetate 2, methylene chloride 3.8 (all in g/L, 20 °C), In water (g/L at 20 °C): 7.24X10-3 (pH 5); 0.483 (pH 7); 15.39 (pH 9) | |

| Record name | Mesosulfuron-methyl | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7889 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.53 gm/cu cm at 23 °C | |

| Record name | Mesosulfuron-methyl | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7889 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

1.1X10-8 mPa /SRC: 8.25X10-14 mm Hg/ at 25 °C | |

| Record name | Mesosulfuron-methyl | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7889 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Mechanism of Action |

Mesosulfuron-methyl belongs to the class of chemicals called sulfonyl ureas. The chemical works by inhibiting the enzyme acetolactate synthase (ALS), which leads to depletion of key amino acids that are necessary for protein synthesis and plant growth. | |

| Record name | Mesosulfuron-methyl | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7889 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Cream-colored solid | |

CAS No. |

208465-21-8 | |

| Record name | Mesosulfuron-methyl | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=208465-21-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Mesosulfuron-methyl [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0208465218 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Mesosulfuron-methyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6034712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzoic acid, 2-[[[[(4,6-dimethoxy-2-pyrimidinyl)amino]carbonyl]amino]sulfonyl]-4-[[(methylsulfonyl)amino]methyl]-, methyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.117.582 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MESOSULFURON-METHYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/22L00R79A6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Mesosulfuron-methyl | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7889 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

195.4 °C | |

| Record name | Mesosulfuron-methyl | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7889 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.